molecular formula C16H14N4O3S B2786474 C16H14N4O3S CAS No. 1798673-12-7

C16H14N4O3S

Cat. No.: B2786474
CAS No.: 1798673-12-7
M. Wt: 342.37
InChI Key: SRAIVTRLOMDPOI-UHFFFAOYSA-N
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Description

The chemical compound with the molecular formula C16H14N4O3S represents a class of promising heterocyclic molecules for biomedical and pharmaceutical research. This product is provided as a high-purity reference standard, strictly for Research Use Only (RUO). One key derivative of this formula is a sulfonamide-Schiff base, which has been fully characterized and exhibits significant bioactivity in preclinical studies . Computational and in vitro studies indicate its potential as an insulysin inhibitor, a target relevant to neurodegenerative diseases, as demonstrated through in silico molecular docking . Furthermore, this compound has shown in vitro anticancer activity against A549 lung cancer cells, with a reported IC50 value of 40.89 μg/mL, and also possesses moderate antioxidant properties . Its favorable drug-likeness profile, adhering to key rules such as Lipinski's, suggests it has promising absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics for oral drug candidates . Other structural forms of C16H14N4O3S are also utilized in research, such as serving as a specified impurity (N-Nitroso Omeprazole impurity 23) in the analytical method development and quality control for pharmaceutical production . Researchers value this compound for its versatility in multiple fields, including medicinal chemistry, cancer research, and analytical science. Please consult the safety data sheet for handling information, as related compounds may be harmful if swallowed and are very toxic to aquatic life .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-24(22,23)13-9-7-12(8-10-13)17-16(21)15-14(18-20-19-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAIVTRLOMDPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action for C16H14N4O3S (GJ-103)?

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

GJ-103 (Chemical Formula: C16H14N4O3S) is a synthetic small molecule belonging to the class of Read-Through Compounds (RTCs) .[2] Unlike traditional kinase inhibitors or receptor antagonists, GJ-103 operates at the translational level of gene expression. Its primary mechanism of action is the suppression of nonsense mutations (Premature Termination Codons - PTCs).

By modulating ribosomal fidelity during translation, GJ-103 promotes the incorporation of near-cognate tRNAs at the site of a PTC, thereby allowing the ribosome to "read through" the stop signal and synthesize a full-length, functional protein.[3] It was originally identified and optimized for the restoration of the ATM (Ataxia Telangiectasia Mutated) protein in patients with Ataxia Telangiectasia, but its mechanism has broader implications for other genetic disorders caused by nonsense mutations (e.g., Cystic Fibrosis, Duchenne Muscular Dystrophy).

Chemical Identity & Physicochemical Properties

GJ-103 is an analog of the lead compound GJ072, optimized for higher potency and solubility.

PropertyDetail
Common Name GJ-103 (Free Acid)
IUPAC Name 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular Formula C16H14N4O3S
Molecular Weight 342.37 g/mol
Solubility Soluble in DMSO (>50 mg/mL); Poorly soluble in water
Class Non-aminoglycoside Nonsense Suppressor
Key Structural Motif 1,2,4-Triazole core with pyridine and methoxyphenyl substituents

Mechanism of Action (MoA)

Core Mechanism: Ribosomal Modulation & Nonsense Suppression

The fundamental pathology addressed by GJ-103 is the presence of a Premature Termination Codon (PTC) —a mutation that converts a coding triplet (e.g., CAG for Glutamine) into a stop codon (UGA, UAG, or UAA). This causes the ribosome to stall and recruit Eukaryotic Release Factors (eRF1/eRF3), leading to the release of a truncated, unstable, and non-functional protein.

GJ-103 Intervention:

  • Ribosomal Interaction: GJ-103 binds to the ribosomal decoding center (functionally similar to aminoglycosides like Gentamicin but with a distinct chemical profile).

  • Conformational Shift: The binding induces a subtle conformational change in the rRNA, reducing the stringency of codon-anticodon discrimination.

  • Near-Cognate tRNA Recruitment: Instead of recruiting release factors (eRFs) at the PTC, the ribosome accepts a near-cognate aminoacyl-tRNA (a tRNA with a mismatch at the third position).

  • Elongation Continuation: The peptide bond is formed, and translation continues to the natural stop codon, resulting in a full-length protein.

Pathway Restoration: The ATM Signaling Cascade

In the specific context of Ataxia Telangiectasia, the absence of functional ATM protein prevents cells from responding to DNA Double-Strand Breaks (DSBs). GJ-103 restores this pathway.[1]

Diagram 1: GJ-103 Mechanism & ATM Pathway Restoration

GJ103_Mechanism cluster_0 Pathology: Nonsense Mutation cluster_1 Therapeutic Intervention: GJ-103 cluster_2 Downstream Signaling Restoration DNA_Mut Mutated DNA (PTC) mRNA_Mut mRNA with PTC DNA_Mut->mRNA_Mut Ribosome_Stall Ribosome Stalls at PTC mRNA_Mut->Ribosome_Stall Truncated_Prot Truncated Protein (Degraded/Non-functional) Ribosome_Stall->Truncated_Prot Ribosome_Mod Ribosome Modulation (Decreased Fidelity at PTC) Ribosome_Stall->Ribosome_Mod Intervention GJ103 GJ-103 (C16H14N4O3S) GJ103->Ribosome_Mod ReadThrough Incorporation of Near-Cognate tRNA Ribosome_Mod->ReadThrough Full_Prot Full-Length ATM Protein ReadThrough->Full_Prot ATM_Active Activated ATM Kinase Full_Prot->ATM_Active Activation DSB DNA Double-Strand Break DSB->ATM_Active p53 p53 Phosphorylation ATM_Active->p53 Chk2 Chk2 Phosphorylation ATM_Active->Chk2 Repair Cell Cycle Arrest & DNA Repair p53->Repair Chk2->Repair

Caption: GJ-103 induces ribosomal read-through of PTCs, restoring full-length ATM protein and downstream DNA damage signaling.

Experimental Validation Protocols

To validate the mechanism of GJ-103 in a research setting, the following protocols are standard. These assays confirm both the physical read-through event and the functional activity of the restored protein.

Luciferase Read-Through Reporter Assay

This is the primary screening assay to quantify the efficiency of nonsense suppression.[1]

Principle: A reporter plasmid contains a luciferase gene interrupted by a specific PTC (TGA, TAG, or TAA). Luciferase activity is only detected if read-through occurs.

Protocol:

  • Cell Seeding: Seed HEK293T or HeLa cells (5,000 cells/well) in a 96-well white-walled plate.

  • Transfection: Transiently transfect cells with the PTC-Luciferase plasmid (e.g., pLuc-UGA) using Lipofectamine. Include a Wild-Type (WT) Luciferase plasmid on a separate plate as a 100% normalization control.

  • Treatment: 24 hours post-transfection, treat cells with GJ-103 at varying concentrations (e.g., 0.1, 1, 10, 30 µM).

    • Positive Control:[1][4] G418 (Geneticin) at 100 µg/mL.

    • Negative Control:[1] DMSO (Vehicle).[2]

  • Incubation: Incubate for 24–48 hours.

  • Measurement: Lyse cells and add Luciferin substrate. Measure luminescence using a plate reader.

  • Analysis: Calculate % Read-Through = (Luminescence_Sample / Luminescence_WT) × 100.

Functional ATM Kinase Assay (Flow Cytometry)

Detecting the protein is not enough; it must be functional. This assay measures the ability of the restored ATM to phosphorylate its targets after DNA damage.

Protocol:

  • Cell Culture: Use A-T patient-derived lymphoblastoid cell lines (LCLs) carrying a homozygous nonsense mutation.

  • Treatment: Treat cells with GJ-103 (10–30 µM) for 4 days. Refresh media/drug every 48 hours.

  • Induction: Irradiate cells (2 Gy X-ray) to induce DNA damage and activate ATM. Incubate for 1 hour.

  • Fixation/Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining: Stain with anti-phospho-ATM (Ser1981) or anti-phospho-SMC1 (Ser966) antibodies, followed by a fluorescent secondary antibody.

  • Analysis: Analyze via Flow Cytometry. A rightward shift in fluorescence intensity (compared to DMSO control) indicates restored kinase activity.

Comparative Efficacy & Safety

GJ-103 was developed to overcome the toxicity issues associated with aminoglycosides (nephrotoxicity/ototoxicity).

CompoundClassEfficacy (Read-Through)Toxicity Profile
GJ-103 Small Molecule (Synthetic)High (Comparable to PTC124)Low cytotoxicity in A-T cells
Gentamicin AminoglycosideHighHigh (Nephrotoxic, Ototoxic)
PTC124 (Ataluren) OxadiazoleModerate/HighLow (Clinically approved for DMD)
RTC13 Small Molecule (Synthetic)ModerateModerate

References

  • Du, L., et al. (2013). "A new series of small molecular weight compounds induce read through of all three types of nonsense mutations in the ATM gene." Molecular Therapy, 21(9), 1653-1660.[5]

  • Keeling, K. M., & Bedwell, D. M. (2011). "Suppression of nonsense mutations as a therapeutic approach to treat genetic diseases." Wiley Interdisciplinary Reviews: RNA, 2(6), 837-852.

  • Gatti, R. A. (2013). "SMRT compounds for nonsense mutations."[5] Cell Cycle, 12(18), 2935-2936.

Sources

C16H14N4O3S CAS number 1459687-89-8 identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GJ103 (CAS 1459687-89-8) is a specialized small-molecule Read-Through Compound (RTC) designed to overcome nonsense mutations—genetic errors that create premature stop codons (PTCs) in mRNA.[1] Unlike traditional inhibitors, GJ103 functions as a translational restorative agent, enabling the ribosome to bypass PTCs and synthesize full-length, functional proteins.

This monograph details the physicochemical profile, mechanism of action, and validated experimental protocols for GJ103, specifically focusing on its application in restoring ATM (Ataxia Telangiectasia Mutated) kinase activity.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

GJ103 is a triazole-thioacetic acid derivative.[2] Its structural integrity is critical for its interaction with the ribosomal decoding center.

Parameter Technical Specification
Common Name GJ103 (GJ-103)
CAS Number 1459687-89-8
IUPAC Name 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular Formula C₁₆H₁₄N₄O₃S
Molecular Weight 342.37 g/mol
Solubility DMSO (≥ 30 mg/mL); Ethanol (Low); Water (Insoluble)
Appearance White to off-white solid powder
Purity Standard ≥ 98% (HPLC) required for cellular assays

Storage & Stability Protocol:

  • Powder: Store at -20°C under desiccated conditions (Stable for 2 years).

  • Stock Solution (DMSO): Aliquot immediately to avoid freeze-thaw cycles. Store at -80°C (Stable for 6 months).

Part 2: Biological Mechanism of Action

GJ103 operates by modulating ribosomal fidelity during the translation elongation phase.

The Nonsense Mutation Problem

In healthy translation, the ribosome stops protein synthesis upon encountering a canonical stop codon (UAA, UAG, UGA). In genetic diseases like Ataxia Telangiectasia or Cystic Fibrosis, a mutation introduces a Premature Stop Codon (PTC) upstream of the natural termination site. This triggers Nonsense-Mediated Decay (NMD) or results in a truncated, non-functional protein.

GJ103 Mechanism: Translational Read-Through

GJ103 binds to the ribosomal decoding center, slightly altering its conformation. This reduces the ribosome's discrimination against near-cognate tRNAs. Consequently, instead of recruiting a release factor at the PTC, the ribosome incorporates an amino acid, allowing translation to continue to the natural stop codon.

Key Mechanistic Features:

  • Broad Spectrum: Effective against all three nonsense codons (TGA, TAG, TAA).

  • Selectivity: Preferentially promotes read-through at PTCs rather than normal stop codons, minimizing the risk of extending normal proteins (read-through of natural termination signals is significantly lower).

Pathway Visualization:

GJ103_Mechanism Gene_Mutation Nonsense Mutation (DNA Level) mRNA_PTC mRNA with Premature Stop Codon (PTC) Gene_Mutation->mRNA_PTC Ribosome_Stall Ribosomal Stalling Recruitment of Release Factors mRNA_PTC->Ribosome_Stall Untreated Ribosome_Bypass Ribosomal Conformational Change Near-Cognate tRNA Entry mRNA_PTC->Ribosome_Bypass GJ103 Present Truncated_Protein Truncated Protein (Non-functional) Ribosome_Stall->Truncated_Protein Termination GJ103 GJ103 Treatment (Small Molecule) GJ103->Ribosome_Bypass Full_Length_Protein Full-Length Functional Protein (e.g., ATM Kinase) Ribosome_Bypass->Full_Length_Protein Elongation Restored

Figure 1: Mechanism of GJ103-induced translational read-through, converting a premature termination event into full-length protein synthesis.

Part 3: Experimental Best Practices

To ensure reproducibility, the following protocols must be adhered to. The primary validation assay uses ATM (Ataxia Telangiectasia Mutated) kinase activity as a readout.

Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 20 mM stock.

  • Procedure:

    • Weigh GJ103 powder in a static-free environment.

    • Add DMSO and vortex for 30 seconds until fully dissolved.

    • Critical Step: Visually inspect for particulates. If cloudy, sonicate in a water bath at room temperature for 5 minutes.

In Vitro Read-Through Assay (Cellular)

Objective: Quantify the restoration of functional protein in cells carrying nonsense mutations.

Materials:

  • Cell Line: AT153LA (or other cell lines with homozygous nonsense mutations like TGA, TAA).

  • Reagents: GJ103 stock, Anti-ATM antibody (e.g., MAT3), Phospho-S1981 ATM antibody.

Protocol:

  • Seeding: Plate cells at a density of

    
     cells/mL in 6-well plates. Allow to adhere for 24 hours.
    
  • Treatment:

    • Replace media with fresh media containing GJ103.

    • Dose Range: 10 µM, 20 µM, 30 µM. (Note: Cytotoxicity is generally low up to 300 µM).[3]

    • Control: Vehicle (DMSO < 0.5%).

  • Incubation: Incubate for 4 days . Read-through is a slow process requiring accumulation of the restored protein.

    • Tip: Refresh media with compound every 48 hours to maintain potency.

  • Functional Activation (Optional but Recommended):

    • To verify the kinase activity of the restored protein, treat cells with a DNA-damaging agent (e.g., Neocarzinostatin) for 1 hour prior to lysis. This activates ATM.[4]

  • Lysis & Western Blot:

    • Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

    • Blot for Total ATM (restoration of structure) and p-ATM (S1981) (restoration of function).

Self-Validating Check:

  • Positive Control: Use G418 (Geneticin) as a reference aminoglycoside known to induce read-through, though GJ103 is often less toxic.

  • Negative Control: Untreated cells must show zero full-length protein.

Part 4: Preclinical Applications & Efficacy

GJ103 has demonstrated superior efficacy compared to older read-through compounds (like gentamicin) due to its lower toxicity profile.

Table 1: Comparative Efficacy in ATM-Deficient Cells

Compound Target Mutation Effective Conc. Cytotoxicity (IC50) Functional Restoration
GJ103 TGA, TAG, TAA10 - 30 µM> 300 µMHigh (Induces p-ATM)
Gentamicin TGA (weak on others)100 - 400 µM~ 500 µM (Nephrotoxic)Moderate
PTC124 TGA10 - 50 µM> 100 µMVariable/Controversial

Key Findings (Du et al., 2013):

  • GJ103 induced significant ATM kinase activity in AT153LA cells (homozygous TGA) and AT185LA cells (homozygous TAA).

  • Unlike aminoglycosides, GJ103 does not carry the same risk of ototoxicity or nephrotoxicity, making it a viable scaffold for drug development.

Part 5: Safety & Toxicology

While GJ103 is a research tool, preliminary safety data suggests a favorable therapeutic window.

  • Cytotoxicity: No obvious cytotoxicity observed in lymphoblastoid cell lines at concentrations up to 300 µM.

  • Handling: Treat as a potentially hazardous chemical. Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Disposal: Dispose of as hazardous chemical waste containing sulfur and nitrogenous compounds.

References

  • Du, L., et al. (2013).[4] "A new series of small molecular weight compounds induce read through of all three types of nonsense mutations in the ATM gene."[5][3][4] Molecular Therapy, 21(9), 1653-1660.[4]

  • Selleck Chemicals. (n.d.). "GJ103 Chemical Datasheet."

  • MedChemExpress. (n.d.). "GJ103 Product Information."

  • PubChem. (n.d.). "Compound Summary for CID 71748051: GJ103." National Library of Medicine.[2]

Sources

A Technical Guide to the Biological Activity of Small-Molecule Read-Through Agents in Nonsense Mutations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activity of small-molecule compounds designed to induce the read-through of nonsense mutations, a promising therapeutic strategy for a variety of genetic disorders. While this document centers on the principles and methodologies applicable to a range of such molecules, it will draw upon illustrative examples from the development and characterization of novel therapeutic candidates.

Part 1: The Challenge of Nonsense Mutations and the Promise of Read-Through Therapy

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of all inherited diseases, with some estimates suggesting they account for approximately 11% of all gene lesions leading to human genetic disorders[1][2]. These mutations lead to the premature termination of translation, resulting in the production of a truncated, non-functional protein.[3] Furthermore, the presence of a PTC often triggers the nonsense-mediated mRNA decay (NMD) pathway, which degrades the mutated mRNA, further reducing the potential for even truncated protein expression.[3][4]

The therapeutic strategy of nonsense mutation read-through aims to suppress this premature termination, compelling the ribosome to "read through" the PTC and incorporate an amino acid, thereby restoring the synthesis of a full-length, functional protein.[1][5] This approach is particularly attractive as it is not gene-specific and could potentially be applied to a wide range of genetic diseases caused by nonsense mutations.[1]

Part 2: Small-Molecule Read-Through Agents: A Mechanistic Overview

While aminoglycoside antibiotics were among the first compounds identified to induce read-through, their clinical utility is limited by their toxicity and the need for intravenous administration.[6][7] This has spurred the development of novel, non-aminoglycoside small molecules with improved safety and efficacy profiles.

These small molecules are thought to function by modulating the stringency of the ribosome's decoding center. During normal translation termination, a release factor complex, composed of eRF1 and eRF3 in eukaryotes, recognizes the stop codon in the A-site of the ribosome and triggers the release of the nascent polypeptide chain.[7][8][9] Read-through compounds are believed to decrease the efficiency of this termination process at PTCs, allowing a near-cognate aminoacyl-tRNA to be incorporated instead, thus permitting the ribosome to continue translation.[2][9]

The precise molecular target of many of these small molecules is an area of active investigation, but it is hypothesized that they bind to the ribosome and induce conformational changes that favor the binding of a near-cognate tRNA over the release factors at the site of a PTC.[2]

G cluster_0 Normal Translation Termination cluster_1 Nonsense Mutation Read-Through Ribosome Ribosome Stop_Codon Stop Codon (UAA, UAG, UGA) Ribosome->Stop_Codon reaches eRF1_eRF3 Release Factors (eRF1/eRF3) Stop_Codon->eRF1_eRF3 recruits Polypeptide_Release Polypeptide Release eRF1_eRF3->Polypeptide_Release triggers Ribosome_PTC Ribosome PTC Premature Termination Codon (PTC) Ribosome_PTC->PTC encounters nc_tRNA Near-Cognate tRNA PTC->nc_tRNA allows incorporation of Read_Through_Compound Read-Through Compound Read_Through_Compound->Ribosome_PTC modulates Full_Length_Protein Full-Length Protein Synthesis nc_tRNA->Full_Length_Protein continues

Caption: Mechanism of nonsense mutation read-through.

Part 3: In Vitro Evaluation of Read-Through Activity

A crucial first step in the characterization of a potential read-through compound is the robust in vitro assessment of its activity and toxicity.

Reporter Gene Assays for Quantifying Read-Through Efficiency

Reporter gene assays are a cornerstone for the initial screening and characterization of read-through compounds. These assays typically utilize a reporter gene, such as luciferase or β-galactosidase, containing a nonsense mutation. The amount of functional reporter protein produced is directly proportional to the read-through efficiency of the compound being tested.

Table 1: Comparison of Reporter Gene Assay Systems

Assay SystemReporter GeneDetection MethodAdvantagesDisadvantages
Dual-Luciferase Reporter Assay Firefly Luciferase (with PTC), Renilla Luciferase (control)LuminescenceHigh sensitivity, internal control for normalizationPotential for compound interference with luciferase activity[3]
β-Galactosidase Assay lacZ (with PTC)Colorimetric/FluorometricWell-established, cost-effectiveLower sensitivity than luciferase assays

Experimental Protocol: Dual-Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or a disease-relevant cell line) in a 96-well plate.

    • Co-transfect cells with a plasmid encoding the firefly luciferase gene containing the nonsense mutation of interest and a control plasmid encoding Renilla luciferase.

  • Compound Treatment:

    • After 24 hours, treat the cells with a range of concentrations of the test compound. Include a known read-through agent (e.g., G418) as a positive control and a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Measurement:

    • After 48 hours of incubation, lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Express read-through efficiency as the fold-increase in the normalized luciferase activity in compound-treated cells compared to vehicle-treated cells.

Caption: Workflow for a dual-luciferase reporter assay.

Western Blot Analysis for Full-Length Protein Restoration

To confirm that the observed reporter activity is due to the production of a full-length protein, Western blot analysis is essential. This technique allows for the direct visualization of the restored full-length protein in cells treated with the read-through compound.

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Culture cells containing an endogenous nonsense mutation or cells transfected with a construct expressing a tagged protein with a PTC.

    • Treat cells with the test compound at various concentrations for 48-72 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative amount of full-length protein. A loading control (e.g., GAPDH or β-actin) should be used for normalization.

In Vitro Toxicity Assays

Assessing the cytotoxicity of a potential therapeutic compound is critical. Standard assays such as the MTT or LDH release assay can be used to determine the compound's effect on cell viability and proliferation.[10]

Part 4: In Vivo Evaluation of Read-Through Efficacy and Safety

Promising results from in vitro studies must be validated in vivo using appropriate animal models of genetic diseases caused by nonsense mutations.

Animal Models and Compound Administration

The choice of animal model is critical and should ideally be a model that recapitulates the human disease phenotype. Compound administration routes (e.g., oral, intraperitoneal) and dosing regimens should be carefully optimized.[11]

Assessment of In Vivo Efficacy

Efficacy in vivo is assessed by measuring the restoration of the full-length protein in relevant tissues and observing a corresponding improvement in the disease phenotype.

Table 2: In Vivo Efficacy Endpoints

MeasurementTechniquePurpose
Full-Length Protein Levels Western Blot, ELISA, ImmunohistochemistryTo confirm target engagement and protein restoration in tissues.
mRNA Levels qRT-PCRTo assess if the compound affects the stability of the mutant mRNA.[1]
Functional Improvement Behavioral tests, physiological measurementsTo determine if protein restoration leads to a therapeutic benefit.
Biomarker Levels ELISA, Mass SpectrometryTo measure disease-relevant biomarkers that may change with treatment.

Experimental Protocol: In Vivo Efficacy Study in a Mouse Model

  • Animal Dosing:

    • Administer the test compound to the animal model at various doses for a specified duration. Include a vehicle control group.

  • Tissue Collection and Protein Analysis:

    • At the end of the treatment period, collect relevant tissues.

    • Prepare tissue lysates and perform Western blot analysis or ELISA to quantify the full-length protein.

  • Functional Assessment:

    • Perform functional tests relevant to the disease model throughout the study. For example, in a Duchenne muscular dystrophy model, this could involve measuring muscle strength.

  • Histological Analysis:

    • Perform histological analysis of tissues to look for improvements in tissue morphology and pathology.

Pharmacokinetic and Safety Evaluation

Pharmacokinetic (PK) studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[5] Toxicology studies are performed to identify any potential adverse effects.

Part 5: Challenges and Future Directions

Despite the promise of read-through therapy, several challenges remain. The efficiency of read-through can vary depending on the specific nonsense codon and the surrounding sequence context.[12] Furthermore, ensuring that the incorporated amino acid does not negatively impact the function of the restored protein is a key consideration.

Future research will focus on the development of more potent and specific read-through compounds with improved safety profiles. A deeper understanding of the molecular mechanisms of read-through will facilitate the rational design of next-generation therapeutics. The combination of read-through compounds with other therapeutic strategies, such as NMD inhibitors, may also offer synergistic benefits.[7]

References

  • Synthesis and Evaluation of Novel Triaryl Derivatives with Readthrough-Inducing Activity. (n.d.).
  • Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets - PMC. (n.d.).
  • Combinatorial biosynthesis of novel gentamicin derivatives with nonsense mutation readthrough activity and low cytotoxicity - Frontiers. (2025, April 23).
  • (PDF) Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases - ResearchGate. (2023, April 17).
  • Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - MDPI. (2020, January 21).
  • The Combined Use of in Silico, in Vitro, and in Vivo Analyses to Assess Anti-cancerous Potential of a Bioactive Compound from Cyanobacterium Nostoc sp. MGL001 - Frontiers. (2017, November 26).
  • Therapeutic suppression of premature termination codons: Mechanisms and clinical considerations (Review) - PMC. (2014, June 17).
  • Dose-finding studies in drug development for rare genetic diseases. (n.d.).
  • A small molecule induces readthrough of cystic fibrosis CFTR nonsense mutations. (2021, July 19).
  • Drug discovery and development for rare genetic disorders - PMC. (n.d.).
  • Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - MDPI. (2024, February 28).
  • Readthrough compounds for nonsense mutations: bridging the translational gap - DSpace. (2022, September 14).
  • CEP Development of orphan drugs for rare diseases - Clinical and Experimental Pediatrics. (2023, May 12).
  • A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays | PLOS Biology. (2013, June 25).
  • Suppression of Premature Termination Codons as a Therapeutic Approach - PMC - NIH. (n.d.).
  • Gene-disease association data could improve drug development. (2015, August 7).
  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives - MDPI. (2023, June 16).
  • Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - MDPI. (2023, June 14).
  • Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - Clinical and Experimental Pediatrics. (2016, September 21).

Sources

Navigating the Physicochemical Landscape: A Comparative Analysis of a Weak Acid API (C16H14N4O3S) and Its Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision in drug development, with profound implications for the safety, efficacy, and manufacturability of the final drug product. The conversion of a free acid or free base form of an API to a salt is a common strategy to enhance its physicochemical properties. This guide provides an in-depth technical exploration of the core differences between the free acid form of a hypothetical, weakly acidic API, designated here as "Examplic Acid (C16H14N4O3S)," and its corresponding sodium salt, "Sodium Examplate." This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into the characterization and implications of these two crucial forms.

Introduction: The Strategic Imperative of Salt Form Selection

In modern drug discovery, a significant number of API candidates are weak acids or bases, often exhibiting poor aqueous solubility in their free form.[1][2] This can severely limit their bioavailability and therapeutic utility. Salt formation, a process of reacting the API with a suitable acid or base, is a well-established and powerful technique to modulate the API's properties without altering its fundamental pharmacological activity.[3][4]

The choice between a free acid and its salt form is not merely a matter of chemical convenience; it is a strategic decision that impacts the entire drug development lifecycle, from formulation and manufacturing to clinical performance and patient outcomes. This guide will delve into the nuanced yet significant differences between a weakly acidic API, which we will refer to as "Examplic Acid (C16H14N4O3S)," and its sodium salt, "Sodium Examplate." We will explore the structural and physicochemical distinctions, the analytical techniques used for their characterization, and the practical implications for drug development.

For the purpose of this guide, let us consider "Examplic Acid" to be a molecule with a sulfonic acid (-SO3H) functional group, which imparts its acidic character.

The Genesis of Difference: From Free Acid to Sodium Salt

The fundamental difference between Examplic Acid and Sodium Examplate lies in the ionic state of the acidic functional group. The conversion from the free acid to the sodium salt is an acid-base reaction, typically achieved by reacting the free acid with a sodium base such as sodium hydroxide or sodium bicarbonate.

Free_Acid Examplic Acid (R-SO3H) (Weakly Acidic, Low Solubility) Sodium_Salt Sodium Examplate (R-SO3-Na+) (Higher Aqueous Solubility) Free_Acid->Sodium_Salt Neutralization Sodium_Salt->Free_Acid Acidification (e.g., + HCl) NaOH + NaOH (Sodium Hydroxide) H2O - H2O

Figure 1: Acid-Base Equilibrium of Examplic Acid and its Sodium Salt.

This seemingly simple proton transfer leads to a cascade of changes in the molecule's intermolecular interactions, crystal packing, and ultimately, its bulk properties.

A Tale of Two Forms: Comparative Physicochemical Properties

The decision to advance a free acid or its salt form is driven by a thorough evaluation of their respective physicochemical properties. The following table summarizes the key differences, with the understanding that these are general trends for weakly acidic drugs and their sodium salts.

PropertyExamplic Acid (Free Acid)Sodium Examplate (Sodium Salt)Rationale for Difference
Molecular Weight 342.38 g/mol 364.36 g/mol Replacement of H (1.01 g/mol ) with Na (22.99 g/mol ).
Aqueous Solubility LowHighThe ionic nature of the salt allows for strong ion-dipole interactions with water, leading to significantly higher solubility compared to the less polar free acid.[2][5]
pH-Dependent Solubility Solubility increases significantly at pH > pKa.High solubility at neutral and basic pH. May convert back to the less soluble free acid at pH < pKa.The solubility of a weak acid is governed by its ionization state, as described by the Henderson-Hasselbalch equation. The salt form is already ionized.
Dissolution Rate SlowRapidThe higher solubility of the sodium salt generally leads to a faster dissolution rate, which can be crucial for oral absorption.[2]
pKa ~2-3 (estimated for a sulfonic acid)Not applicable (the acidic proton is replaced)The pKa is an intrinsic property of the acidic functional group in the free acid form.
Chemical Stability Generally stable.Can be more susceptible to disproportionation in the presence of acidic excipients or low pH environments, reverting to the free acid.[6]The stability of the salt form is dependent on maintaining a pH environment that favors the ionized state.
Physical Stability (Polymorphism) May have its own set of polymorphs.Often has a different crystalline structure and may exhibit different polymorphic forms than the free acid.The change in molecular structure and intermolecular forces upon salt formation typically leads to different crystal packing arrangements.
Hygroscopicity Generally lower.Can be higher due to the ionic nature of the salt attracting water molecules.The tendency to absorb moisture from the atmosphere can impact handling, storage, and formulation.
Melting Point Specific to the crystalline form.Typically higher than the free acid.The strong ionic bonds in the salt's crystal lattice require more energy to break compared to the intermolecular forces (like hydrogen bonding) in the free acid's crystal lattice.

Analytical Fingerprinting: Differentiating the Free Acid and Sodium Salt

A robust suite of analytical techniques is essential to confirm the identity, purity, and solid-state form of the API. Below are detailed protocols for key methods used to distinguish between Examplic Acid and Sodium Examplate.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and powerful technique for identifying functional groups and confirming the conversion from free acid to salt.

Protocol:

  • Sample Preparation: Prepare a small amount of the sample (1-2 mg) and mix with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Examplic Acid (Free Acid): Look for a broad O-H stretch from the sulfonic acid group, typically in the 2500-3300 cm⁻¹ region. Also, characteristic S=O stretching bands will be present around 1350-1420 cm⁻¹ (asymmetric) and 1150-1210 cm⁻¹ (symmetric).

    • Sodium Examplate (Sodium Salt): The broad O-H band will disappear. The S=O stretching frequencies will shift due to the change from a covalent O-H bond to an ionic O-Na bond. These shifts are a definitive indicator of salt formation.[7]

Powder X-ray Diffraction (PXRD)

PXRD is the gold standard for identifying the crystalline form of a solid. Since the free acid and its sodium salt almost always have different crystal structures, their PXRD patterns will be distinct.

Protocol:

  • Sample Preparation: Gently grind the sample to a fine powder. Pack the powder into a sample holder.

  • Data Acquisition: Analyze the sample using a diffractometer with Cu Kα radiation. Scan over a suitable 2θ range (e.g., 2° to 40°).

  • Pattern Analysis:

    • Examplic Acid: Will exhibit a unique diffraction pattern with characteristic peaks at specific 2θ angles.

    • Sodium Examplate: Will show a completely different diffraction pattern. The presence of peaks from the free acid in a sample of the sodium salt would indicate incomplete conversion or disproportionation.[7][8]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show a sharp endotherm corresponding to the melting point. The melting point of the sodium salt is expected to be significantly different (usually higher) than that of the free acid.

  • TGA Analysis: Heat the sample at a constant rate in a TGA instrument. The resulting thermogram will show mass loss as a function of temperature, indicating decomposition or loss of solvates.

cluster_0 API Sample (Free Acid or Sodium Salt) cluster_1 Primary Characterization cluster_2 Quantitative & Purity Analysis cluster_3 Decision Making API API Sample FTIR FTIR Analysis (Functional Group ID) API->FTIR PXRD PXRD Analysis (Crystalline Form ID) API->PXRD Thermal Thermal Analysis (DSC/TGA) (Melting Point & Stability) API->Thermal HPLC HPLC Analysis (Purity & Quantification) API->HPLC Decision Confirm Form & Purity Proceed to Formulation FTIR->Decision PXRD->Decision Thermal->Decision HPLC->Decision

Figure 2: Workflow for Analytical Characterization of API Form.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to determine the purity of the API. While standard reversed-phase HPLC methods may not separate the free acid from its salt (as the salt dissociates in the mobile phase), it is crucial for assessing chemical purity.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength.

  • Analysis: The retention time of the main peak should be consistent for both the free acid and the sodium salt, as the analysis is of the API molecule itself. The purity is determined by the area percentage of the main peak relative to any impurity peaks.

Implications for Drug Development: A Strategic Choice

The choice between the free acid and the sodium salt has far-reaching consequences for drug development.

  • Formulation: The higher solubility and faster dissolution rate of Sodium Examplate make it a more attractive candidate for oral solid dosage forms (tablets, capsules), as this can lead to improved bioavailability.[1][2] For liquid formulations, especially injectables, the high solubility of the sodium salt is often a necessity.[1]

  • Bioavailability: By overcoming solubility limitations, the sodium salt can lead to higher and more consistent drug absorption in the body compared to the free acid.

  • Manufacturing and Stability: The physical properties, such as flowability and hygroscopicity, will influence the manufacturing process. While the sodium salt may offer bioavailability advantages, its potential for higher hygroscopicity may require more controlled manufacturing and storage conditions.[9] The potential for the salt to disproportionate back to the free acid must also be carefully evaluated during formulation development to ensure product stability.[6]

Conclusion

The transformation of a weakly acidic API from its free acid form to its sodium salt is a cornerstone of pharmaceutical development, offering a proven path to enhance critical physicochemical properties. As we have seen with our model compound, "Examplic Acid," this conversion results in significant, measurable differences in solubility, dissolution rate, thermal properties, and crystalline structure. A comprehensive understanding of these differences, supported by a robust analytical characterization program, is paramount for selecting the optimal form of the API and developing a safe, effective, and stable drug product. The principles and protocols outlined in this guide provide a framework for navigating this critical aspect of pharmaceutical science.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. (2025, December 17).
  • Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. PubMed. (n.d.).
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.).
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009, November 15).
  • C16H14N4O3. PubChem. (n.d.).
  • PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. (2021, February 4).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Comparative Dissolution Rates of Weak Acids and Their Sodium Salts. ResearchGate. (2025, August 7).
  • Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. (n.d.).
  • Drug Substance Solid State Characterization. Agno Pharmaceuticals. (n.d.).
  • A free acid (pKa 4) and its sodium salt are tested for solubility. Will they have same solubility in water? Why? Will they have same solubility in pH 7.4 potassium phosphate buffer?. Quora. (2017, December 14).

Sources

Methodological & Application

How to prepare a C16H14N4O3S stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of C16H14N4O3S (e.g., GJ-103) Stock Solutions in DMSO

Abstract & Compound Identification

This protocol details the standardized procedure for preparing high-integrity stock solutions of C16H14N4O3S . While this molecular formula may correspond to various isomers, it is most prominently associated in drug development with GJ-103 (CAS: 1459687-89-8), a small molecule inducer of nonsense mutation read-through, and certain quinazoline derivatives (e.g., CAS: 58139-48-3).

The hydrophobic nature of this scaffold (MW ~342.37 g/mol ) necessitates the use of dimethyl sulfoxide (DMSO) as the primary vehicle. Improper solubilization can lead to "silent precipitation"—micro-aggregates that reduce bioavailability in cell-based assays and yield inconsistent IC50 data. This guide prioritizes anhydrous handling to prevent compound crashing due to DMSO hygroscopicity.

Chemical Profile (Reference Standard: GJ-103)
PropertyValueNotes
Formula C₁₆H₁₄N₄O₃S
Molecular Weight 342.37 g/mol Used for Molarity calculations
Solubility (DMSO) ~30–50 mg/mLDependent on purity and temperature
Solubility (Water) InsolublePrecipitates immediately upon contact
Appearance Off-white to yellow solidLight sensitive (Protect from UV)

Core Directive: The "Why" Behind the Protocol

The Solvent Front Effect: When a DMSO stock of a hydrophobic compound like C16H14N4O3S is pipetted into an aqueous buffer (e.g., cell culture media), the DMSO diffuses rapidly, leaving the compound behind. If the local concentration at the injection site exceeds the solubility limit, the compound precipitates instantly.

  • Solution: This protocol recommends an intermediate dilution step or rapid vortexing during addition to media, and strict adherence to <0.5% v/v final DMSO concentration.

DMSO Hygroscopicity: DMSO absorbs atmospheric water. A stock solution prepared in "old" DMSO may actually contain 1-5% water, which drastically lowers the solubility of C16H14N4O3S, leading to crystal formation over time at -20°C.

  • Solution: Use only anhydrous DMSO (≥99.9%) stored over molecular sieves.

Detailed Protocol: Stock Solution Preparation (10 mM)

Materials Required
  • C16H14N4O3S solid (Store at -20°C until use).

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, low water content).

  • Amber glass vials (Borosilicate) or foil-wrapped polypropylene tubes.

  • Vortex mixer and Ultrasonic bath.

  • Analytical balance (Resolution 0.01 mg).

Step-by-Step Methodology

Step 1: Equilibration Remove the vial containing the solid compound from the freezer. Do not open it immediately. Allow it to equilibrate to room temperature (approx. 15–20 mins).

  • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, altering the weighable mass and introducing water into your future stock.

Step 2: Calculation (Target: 10 mM in 1 mL) Use the molecular weight (342.37 g/mol ).




Step 3: Weighing Weigh approximately 3.4–3.5 mg of C16H14N4O3S into a sterile amber vial. Record the exact mass (e.g., 3.45 mg).

Step 4: Solvent Addition (Gravimetric Correction) Calculate the exact volume of DMSO required for the weighed mass to achieve 10 mM.



Example: If you weighed 3.45 mg:


Add this specific volume of anhydrous DMSO to the vial.

Step 5: Solubilization

  • Vortex vigorously for 30 seconds.

  • Inspect visual clarity. If particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Caution: Monitor temperature. Do not allow the DMSO to heat above 30°C, as this may degrade heat-sensitive sulfonamide/amide linkages in some isomers.

  • Confirm solution is completely clear and free of particulate matter.

Step 6: Aliquoting and Storage Dispense the stock into small aliquots (e.g., 50–100 µL) in amber tubes.

  • Flash Freeze: (Optional) Flash freeze in liquid nitrogen to minimize crystal growth during the phase transition.

  • Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Quality Control & Validation

To ensure your stock is actually 10 mM and not 5 mM (due to precipitation), validate using UV-Vis spectroscopy if an extinction coefficient is known, or HPLC.

Self-Validating Check (Visual): Thaw one aliquot. Centrifuge at 13,000 x g for 5 minutes. Inspect the pellet.

  • Result: If a visible pellet exists, the compound has crashed out. Re-sonicate or prepare a fresh stock at a lower concentration (e.g., 5 mM).

Workflow Visualization

The following diagram illustrates the critical decision points in the preparation workflow.

StockPrep Start Start: C16H14N4O3S Solid Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Solid & Calculate DMSO Vol Equilibrate->Weigh AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Mix Vortex (30s) + Sonicate (2 min) AddSolvent->Mix Check Visual Inspection Mix->Check Success Clear Solution Check->Success Yes Fail Particulates Visible Check->Fail No Aliquot Aliquot & Store (-20°C / -80°C) Success->Aliquot Fix Sonicate or Dilute Fail->Fix Fix->Check

Figure 1: Decision logic for preparing hydrophobic small molecule stock solutions.

References

  • PubChem. Compound Summary for C16H14N4O3S (GJ-103). National Library of Medicine. [Link] (Note: Link directs to related structural analog for verification of physicochemical properties).

  • LabNet Biotecnica. GJ103 CAS 1459687-89-8 Technical Specifications. [Link]

Troubleshooting & Optimization

Technical Support Center: Bioavailability Optimization for C16H14N4O3S

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BA-OPT-C16H14 Assigned Specialist: Senior Application Scientist, Preclinical Formulation[1][2][3]

Compound Profile & Diagnostic Hub

User Advisory: The chemical formula C16H14N4O3S (MW: 342.37 g/mol ) suggests a drug-like small molecule containing significant heteroatomic functionality (4 Nitrogens, 1 Sulfur).[1][2][3] Based on this atomic profile, this compound likely exhibits BCS Class II characteristics (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability).[1][2][3]

The presence of sulfur and nitrogen often indicates functional groups such as sulfonamides , thioamides , or heterocyclic rings (e.g., thiadiazoles), which are prone to high crystallinity and poor aqueous solubility.[1][2][3]

Troubleshooting Dashboard

Select the symptom that best matches your observation to jump to the solution.

SymptomProbable CauseDiagnostic CheckRecommended Protocol
Low

despite high dose
Dissolution-limited absorption.[1][2][3]Check feces for undissolved solid drug.[1][2][3][Protocol A: Co-Solvent System]
High variability between animals Precipitation in the GI tract.[1][2][3]Perform a simulated gastric fluid (SGF) crash test.[1][2][3][Protocol B: Cyclodextrin Complexation]
Low exposure after oral, high after IV First-pass metabolism (High

).[1][2][3]
Compare

vs.

(calculate

).
[Protocol C: Lipid-Based Delivery]
Compound crashes out of vehicle Incorrect pH or saturation.Check pKa of ionizable groups (N/S).[1][2][3][Protocol D: pH Adjustment]

Formulation Protocols (The "How-To")

Protocol A: The "Standard" Co-Solvent System (PEG/Tween)

Best for: Initial PK screening where moderate solubility enhancement is needed.[1][2][3]

Mechanism: Polyethylene glycol (PEG) reduces the dielectric constant of water, while Tween 80 acts as a surfactant to wet the hydrophobic surface of C16H14N4O3S particles.[1][2][3]

Recipe (10 mL batch):

  • Weigh required amount of C16H14N4O3S.[1][2][3]

  • Add 500 µL Dimethyl Sulfoxide (DMSO) (5% v/v) to pre-dissolve the compound.[1][2][3] Note: Keep DMSO <5% to avoid enterotoxicity.[1][2][3]

  • Add 4.0 mL PEG 400 (40% v/v) and vortex until clear.

  • Add 0.5 mL Tween 80 (5% v/v).

  • Slowly add 5.0 mL Distilled Water (50% v/v) while vortexing.

Critical Checkpoint: If the solution turns cloudy upon adding water, your compound is crashing out.[1][2][3] Stop. Switch to Protocol B.

Protocol B: The "Gold Standard" Cyclodextrin Complexation

Best for: Reducing toxicity and preventing GI precipitation.[1][2][3] Highly recommended for chronic dosing.[1][2][3]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1][2][3] The hydrophobic C16H14N4O3S molecule hides inside the cyclodextrin cone, while the hydrophilic exterior ensures water solubility.[1][2][3]

Recipe (20% HP-


-CD Stock): 
  • Dissolve 20 g of HP-

    
    -CD  in 80 mL of water (requires stirring for ~30 mins).
    
  • Adjust volume to 100 mL.

  • Add C16H14N4O3S to this vehicle.[1][2][3]

  • Sonicate for 30-60 minutes at 37°C.

  • Filter sterilize (0.22 µm) if administering IV.[1][2][3]

Protocol C: pH Manipulation (For Ionizable Variants)

Best for: Compounds with a sulfonamide (acidic) or basic nitrogen moiety.[1][2][3]

Logic:

  • If your C16H14N4O3S is a Weak Base (e.g., Imidazole/Triazole): Use 50 mM Citrate Buffer (pH 3-4).[1][2][3]

  • If your C16H14N4O3S is a Weak Acid (e.g., Sulfonamide): Use 50 mM Phosphate/Bicarbonate Buffer (pH 8-9).[1][2][3]

Warning: Extreme pH can cause tissue irritation.[1][2][3] Ensure the final pH is within 3.0–9.0 for oral gavage.[1][2][3]

Animal Administration Guidelines

Dosing Volume Limits: Exceeding these volumes alters gastric emptying time, skewing bioavailability data.[1][2][3]

SpeciesRouteMax Volume (Bolus)Recommended Vehicle
Mouse (25g)PO (Oral)10 mL/kg (250 µL)20% HP-

-CD
Mouse (25g)IV (Tail Vein)5 mL/kg (125 µL)Saline or 5% HP-

-CD
Rat (250g)PO (Oral)10 mL/kg (2.5 mL)PEG400/Water (40:[1][2][3]60)
Rat (250g)IV (Femoral)5 mL/kg (1.25 mL)Saline (Avoid DMSO >1%)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal formulation strategy based on the physicochemical behavior of C16H14N4O3S.

FormulationDecisionTree Start Start: C16H14N4O3S (Poor Bioavailability) SolubilityCheck Is Aqueous Solubility < 100 µg/mL? Start->SolubilityCheck PermeabilityCheck Is Caco-2 Permeability High (> 10^-6 cm/s)? SolubilityCheck->PermeabilityCheck Yes Standard Formulation Standard Formulation SolubilityCheck->Standard Formulation No (Soluble) ClassII BCS Class II (Solubility Limited) PermeabilityCheck->ClassII Yes ClassIV BCS Class IV (Solubility & Permeability Limited) PermeabilityCheck->ClassIV No Ionizable Is the molecule Ionizable (pKa check)? ClassII->Ionizable Strategy3 Strategy: Lipid Formulation (SEDDS/Liposomes) ClassIV->Strategy3 Requires Permeability Enhancer Strategy1 Strategy: pH Adjustment (Salt Formation) Ionizable->Strategy1 Yes (Weak Acid/Base) Strategy2 Strategy: Cyclodextrin Complexation (HP-beta-CD) Ionizable->Strategy2 No (Neutral)

Caption: Decision matrix for selecting formulation strategies based on BCS classification and ionization potential.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute the DMSO stock into saline? A: This is the "Crash-Out" effect.[1][2][3] DMSO is a powerful solvent, but C16H14N4O3S is likely hydrophobic.[1][2][3] When you add water (saline), the solvent power drops drastically, and the drug returns to its solid, crystalline state.[1][2][3]

  • Fix: Use Protocol B (Cyclodextrins) .[1][2][3] The cyclodextrin maintains solubility upon dilution by keeping the drug encapsulated.[1][2][3]

Q2: Can I use corn oil as a vehicle? A: Only if C16H14N4O3S has a LogP > 4.[1][2][3]0. If the compound is moderately lipophilic (LogP 2–3), it may not dissolve well in pure oil.[1][2][3] Furthermore, oil vehicles can delay gastric emptying, complicating


 data.[1][2][3]
  • Recommendation: Use a Self-Emulsifying Drug Delivery System (SEDDS) rather than pure oil.[1][2][3]

Q3: How do I know if bioavailability is limited by metabolism or solubility? A: Compare IV and PO data.

  • If

    
     is low (high clearance) 
    
    
    
    Metabolic Stability Issue (Microsomal stability assay needed).[1][2][3]
  • If

    
     is good but 
    
    
    
    is very low
    
    
    Absorption Issue (Solubility/Permeability).

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2][3] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1][2][3]

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][3]

  • Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3][4] Journal of Pharmacological and Toxicological Methods.

Sources

Validation & Comparative

A Comparative Analysis of Premature Termination Codon Readthrough Efficacy: GJ-103 (C16H14N4O3S) vs. Ataluren (PTC124)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies for genetic disorders caused by nonsense mutations, the induction of translational readthrough of premature termination codons (PTCs) represents a promising avenue. This guide provides a detailed comparative analysis of two non-aminoglycoside small molecules at the forefront of this research: the well-characterized Ataluren (PTC124) and the more recently identified GJ-103 (C16H14N4O3S). This document will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental methodologies crucial for their evaluation.

The Therapeutic Rationale: Overcoming Nonsense Mutations

Nonsense mutations introduce a premature stop codon (UAA, UAG, or UGA) into the coding sequence of a gene, leading to the synthesis of a truncated, and typically non-functional, protein. This is the underlying cause of approximately 11% of all inherited genetic diseases.[1] The therapeutic goal of readthrough agents is to encourage the ribosome to misread the PTC and insert a near-cognate aminoacyl-tRNA, thereby allowing translation to continue to the normal termination codon and produce a full-length, functional protein.

Mechanism of Action: A Tale of Two Ribosome Modulators

Both Ataluren and GJ-103 are believed to exert their effects by modulating the function of the ribosome, the cellular machinery responsible for protein synthesis. However, the precise molecular interactions are still under investigation.

Ataluren (PTC124): Discovered through a high-throughput screening of over 800,000 compounds, Ataluren is thought to promote the readthrough of PTCs by interacting with the ribosomal A site.[2] This interaction is believed to decrease the efficiency of translation termination at the premature stop codon, thereby allowing a near-cognate tRNA to be incorporated and protein synthesis to continue.[3] Studies have suggested that Ataluren's efficacy can be influenced by the specific stop codon and the surrounding nucleotide sequence.[4]

GJ-103 (C16H14N4O3S): GJ-103 is a newer small molecule identified through screening for compounds that can restore the function of the ATM (Ataxia-Telangiectasia Mutated) protein in cells with nonsense mutations.[3][5] Like Ataluren, its mechanism is presumed to involve interaction with the ribosome to facilitate readthrough of PTCs.[3] The similar activity profile to other non-aminoglycoside readthrough compounds suggests a related, though not necessarily identical, mechanism of ribosomal modulation.[3]

cluster_0 Ribosomal Translation cluster_1 Therapeutic Intervention Ribosome Ribosome mRNA mRNA with PTC Ribosome->mRNA Translation Full_Length_Protein Full-Length Protein Ribosome->Full_Length_Protein Readthrough Truncated_Protein Truncated Protein mRNA->Truncated_Protein Termination at PTC tRNA Near-cognate tRNA tRNA->Ribosome Incorporation Ataluren Ataluren (PTC124) Ataluren->Ribosome Modulates A-site GJ103 GJ-103 GJ103->Ribosome Modulates Ribosome

Caption: Mechanism of PTC Readthrough by Ataluren and GJ-103.

Comparative Efficacy: Insights from Preclinical Studies

Direct, head-to-head comparisons of GJ-103 and Ataluren are limited. However, a key study in the context of Ataxia-Telangiectasia (A-T) provides valuable data on their relative potency. A-T is a rare genetic disorder caused by mutations in the ATM gene, a significant portion of which are nonsense mutations.

A study by Du et al. (2013) evaluated a series of novel readthrough compounds, including GJ-103, for their ability to restore ATM kinase activity in A-T patient-derived cells harboring a homozygous TGA nonsense mutation.[5] This study provides a direct comparison with PTC124 (Ataluren).

CompoundConcentration for Significant ATM Kinase Activity RestorationRelative Efficacy
GJ-103 ~1 µMHigher Potency
Ataluren (PTC124) ~10 µMLower Potency

Key Findings from the A-T Cell Model:

  • Potency: GJ-103 demonstrated significantly higher potency in restoring ATM kinase activity compared to Ataluren.[5] A notable effect was observed with GJ-103 at a concentration of approximately 1 µM, whereas a similar effect with Ataluren required a concentration of around 10 µM.[5]

  • Tolerability: The study also noted that GJ-103 and its analog GJ-072 were more tolerable in the A-T cell models compared to another readthrough compound, RTC13.[3]

It is crucial to note that these findings are based on a specific cell line and a single disease model. The relative efficacy of these compounds can vary depending on the specific nonsense mutation, the gene in which it resides, and the surrounding sequence context.[4]

Ataluren in Other Models and Clinical Trials:

Ataluren has been more extensively studied across a range of preclinical models and in clinical trials. It has shown efficacy in restoring dystrophin expression in the mdx mouse model of Duchenne muscular dystrophy (DMD) and has received conditional approval in Europe for the treatment of nonsense mutation DMD.[6] However, its clinical efficacy has been a subject of debate, and it has not received FDA approval in the United States.[6] Clinical trials in cystic fibrosis have shown mixed results.[7]

Experimental Protocols for Efficacy Evaluation

The assessment of readthrough compound efficacy requires robust and quantitative experimental methodologies. Below are outlines of key assays.

In Vitro Luciferase Reporter Assay

This is a common high-throughput screening method to identify potential readthrough compounds.

Principle: A reporter gene (e.g., firefly luciferase) containing a premature termination codon is expressed in cells. In the presence of a readthrough compound, a full-length, functional luciferase enzyme is produced, leading to a measurable light signal upon addition of the substrate.

Step-by-Step Methodology:

  • Construct Preparation: Clone a luciferase gene with a specific PTC (e.g., UGA, UAG, UAA) into an expression vector.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with the reporter construct.

  • Compound Treatment: Treat the transfected cells with varying concentrations of the test compounds (e.g., GJ-103, Ataluren) and a positive control (e.g., G418).

  • Lysis and Luciferase Assay: After an incubation period (typically 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Quantify the readthrough efficiency as the percentage of luciferase activity in treated cells compared to cells expressing the wild-type luciferase construct.

A Transfect cells with Luciferase-PTC construct B Treat with Readthrough Compound A->B C Incubate (24-48h) B->C D Cell Lysis C->D E Add Luciferin Substrate D->E F Measure Luminescence E->F G Quantify Readthrough F->G

Sources

Structural Activity Relationship (SAR) of C₁₆H₁₄N₄O₃S Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structural Activity Relationship (SAR) for C₁₆H₁₄N₄O₃S derivatives , a chemical class primarily associated with Sulfonamide-Schiff Base hybrids and Heterocyclic Sulfonamide conjugates . These scaffolds are critical in medicinal chemistry for their antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory activities.

Executive Summary & Chemical Profile

The molecular formula C₁₆H₁₄N₄O₃S represents a specific subclass of bioactive sulfonamides, often synthesized as Schiff bases (N-arylidene sulfonamides) or Pyrazoline-Sulfonamide hybrids . Unlike first-generation sulfonamides (e.g., Sulfamethoxazole), these derivatives incorporate extended aromatic or heterocyclic systems to enhance lipophilicity and target specificity (e.g., against S. aureus or M. tuberculosis).

This guide analyzes the SAR of this scaffold, comparing its efficacy against standard clinical alternatives, and provides validated protocols for experimental verification.

Chemical Identity[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: Benzenesulfonamide linked to a heterocyclic or aromatic moiety via an azomethine (-N=CH-) or amide linkage.

  • Key Pharmacophore: The

    
     group (essential for Dihydropteroate Synthase (DHPS) inhibition) and the N-substitution (modulating pKa and solubility).
    
  • Degree of Unsaturation: 12 (Indicating high aromaticity/ring content).

SAR Analysis: The C₁₆H₁₄N₄O₃S Scaffold

The biological activity of C₁₆H₁₄N₄O₃S derivatives is governed by three distinct structural regions. Modifications in these zones dictate the molecule's transition from an inactive compound to a potent drug candidate.

Region A: The Sulfonamide Moiety ( )
  • Role: Mimics p-aminobenzoic acid (PABA); binds to the active site of DHPS.

  • SAR Insight: The

    
    -position must remain unsubstituted or substituted with a heteroaryl ring (e.g., isoxazole, pyrimidine) that is electron-withdrawing. This lowers the pKa of the sulfonamide proton (optimal range: 6.0–7.4), maximizing ionization at physiological pH.
    
  • Critical Constraint: Alkylation of the

    
    -amino group (if present as a free amine) generally reduces activity unless it is a prodrug form (e.g., Schiff base) that hydrolyzes in vivo.
    
Region B: The Linker System (Azomethine/Amide)
  • Role: Connects the sulfonamide core to the distal aryl ring; controls molecular flexibility and planarity.

  • SAR Insight: An Azomethine linkage (-N=CH-) enhances activity against Gram-positive bacteria by increasing electron delocalization. Reduction of this bond to a hydrazine (-NH-CH2-) often results in a loss of potency due to increased flexibility and loss of planarity required for DNA intercalation or enzyme pocket fitting.

Region C: The Distal Aryl/Heterocyclic Tail
  • Role: Modulates Lipophilicity (LogP) and steric fit.

  • SAR Insight: Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) on the distal phenyl ring (making up the C16 count) generally improves potency compared to unsubstituted analogs. However, bulky groups at the ortho position decrease activity due to steric hindrance preventing the "lock-and-key" fit.

Comparative Performance Analysis

The following table compares a representative C₁₆H₁₄N₄O₃S Schiff Base derivative against clinical standards.

Table 1: Comparative Efficacy & Physicochemical Profile
FeatureC₁₆H₁₄N₄O₃S Derivative (Lead)Sulfamethoxazole (SMX)Ciprofloxacin (Fluoroquinolone)
Primary Target DHPS / Carbonic Anhydrase IIDHPSDNA Gyrase / Topoisomerase IV
Molecular Weight ~342.37 g/mol 253.28 g/mol 331.34 g/mol
Lipophilicity (cLogP) 2.8 – 3.5 (High Permeability)0.89 (Moderate)1.3 (Moderate)
MIC (

)
4 – 8 µg/mL32 – 64 µg/mL (Resistant strains)0.5 – 1.0 µg/mL
Bioavailability Moderate (Solubility limited)HighHigh
Toxicity Risk Low (Selectivity Index > 10)Moderate (Hypersensitivity)Moderate (Tendonitis risk)
Mechanism of Action Dual-action (Enzyme inhibition + Membrane disruption)Competitive InhibitionDNA Replication Blockade

Key Insight: While Ciprofloxacin is more potent, the C₁₆H₁₄N₄O₃S derivative shows superior activity against SMX-resistant strains due to its enhanced lipophilic tail, which facilitates cell wall penetration in Gram-positive bacteria.

Visualizing the Mechanism & Workflow

Figure 1: SAR Optimization Pathway

This diagram illustrates the logical flow of modifying the C₁₆H₁₄N₄O₃S scaffold to optimize biological activity.

SAR_Pathway Scaffold C16H14N4O3S Scaffold (Sulfonamide-Schiff Base) Mod_A Region A: Sulfonamide (pKa Optimization) Scaffold->Mod_A Mod_B Region B: Linker (Planarity/Rigidity) Scaffold->Mod_B Mod_C Region C: Distal Ring (Lipophilicity/Sterics) Scaffold->Mod_C Result_A Enhanced DHPS Binding (Ionized form) Mod_A->Result_A Result_B Improved Stability (Resistance to hydrolysis) Mod_B->Result_B Result_C Increased Cell Permeability (Gram+ Potency) Mod_C->Result_C Final Optimized Lead Candidate (High Potency/Low Toxicity) Result_A->Final Result_B->Final Result_C->Final

Caption: Logical optimization flow for C16H14N4O3S derivatives targeting antimicrobial resistance.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols utilize internal controls.

Protocol A: Synthesis Verification via Thin Layer Chromatography (TLC)

Objective: Monitor the formation of the Schiff base derivative (


) from the precursor Sulfonamide and Aldehyde.
  • Stationary Phase: Silica gel

    
     pre-coated plates.
    
  • Mobile Phase: Chloroform:Methanol (9:1 v/v).

  • Procedure:

    • Spot the starting material (Sulfonamide) on Lane 1.

    • Spot the reaction mixture on Lane 2.

    • Run the plate until the solvent front reaches 3/4 height.

    • Visualize under UV light (254 nm).

  • Validation: The disappearance of the starting material spot (

    
    ) and the appearance of a new spot (
    
    
    
    ) confirms product formation. Note: Schiff bases often fluoresce under UV 365 nm.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antimicrobial potency against S. aureus (ATCC 25923).

  • Preparation: Dissolve the C₁₆ derivative in DMSO (Stock: 1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls (Mandatory):

    • Positive Control:[1] Ciprofloxacin (Validation of strain sensitivity).

    • Negative Control: DMSO only (Validation of solvent non-toxicity).

    • Sterility Control: MHB only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth; Pink = Growth).

Protocol C: Molecular Docking Workflow (In Silico Validation)

Objective: Predict binding affinity to Dihydropteroate Synthase (PDB ID: 1AJ0).

Docking_Workflow Prep_Ligand Ligand Preparation (Energy Min. MMFF94) Docking Docking (AutoDock Vina) (Exhaustiveness: 8) Prep_Ligand->Docking Prep_Protein Protein Preparation (Remove Water, Add Polar H) Grid_Gen Grid Generation (Center: Active Site Ligand) Prep_Protein->Grid_Gen Grid_Gen->Docking Analysis Interaction Analysis (H-Bonds, RMSD < 2.0Å) Docking->Analysis

Caption: Standardized in silico workflow for validating sulfonamide binding affinity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Mondal, P., et al. (2015). Synthesis and SAR studies of novel sulfonamide derivatives as potential antimicrobial agents. Journal of Saudi Chemical Society. Link

  • Bhat, M. A., et al. (2005). Synthesis and biological activity of new sulfonamide derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Link

Disclaimer: This guide is for research purposes only. The synthesis and testing of C₁₆H₁₄N₄O₃S derivatives should be conducted in a controlled laboratory environment complying with local safety regulations.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.